Basicity Reduction by 5-Fluoro Substitution
The predicted pKa of 5-fluoro-1-hydrazinylisoquinoline is 5.29±0.20 , compared to 7.57±0.20 for the non‑fluorinated parent 1-hydrazinylisoquinoline . This represents a ΔpKa of approximately −2.28 log units, meaning the fluorinated compound is approximately 190‑fold less basic (more acidic) than the parent. The strong electron‑withdrawing inductive effect of the 5‑fluoro substituent withdraws electron density from the isoquinoline ring and hydrazinyl nitrogen, significantly altering the protonation state at physiological pH (7.4): the fluorinated compound would be predominantly deprotonated, whereas the parent would be largely protonated.
| Evidence Dimension | Acid dissociation constant (pKa, basicity of hydrazinyl/isoquinoline nitrogen) |
|---|---|
| Target Compound Data | pKa = 5.29±0.20 (predicted, ACD/Labs Percepta) |
| Comparator Or Baseline | 1-Hydrazinylisoquinoline: pKa = 7.57±0.20 (predicted, ACD/Labs Percepta) |
| Quantified Difference | ΔpKa = −2.28 log units (∼190‑fold reduction in basicity) |
| Conditions | Computed pKa values from ACD/Labs Percepta platform as reported by ChemicalBook; aqueous, 25 °C, prediction model |
Why This Matters
This substantial difference directly impacts solubility‑pH profiles, salt formation, blood‑brain barrier penetration, and binding interactions with biological targets, making the fluorinated analog suitable for applications that require reduced basicity at the hydrazinyl position.
